Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

5-Bromo-6-fluoropyridin-2-amine structure
944401-65-4 structure
Product Name:5-Bromo-6-fluoropyridin-2-amine
CAS 번호:944401-65-4
MF:C5H4BrFN2
메가와트:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436
Update Time:2024-10-25

5-Bromo-6-fluoropyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-6-fluoropyridin-2-amine
    • 5-Bromo-6-fluoro-pyridin-2-ylamine
    • 2-Amino-5-Bromo-6-fluoropyridine
    • 5-bromo-6-fluoro-2-pyridinamine
    • 5-bromo-6-fluoro-2-pyridylamine
    • 5-bromo6-fluoropyridin-2-amine
    • 6-AMino-3-broMo-2-fluoropyridine
    • 5-Bromo-6-fluoropyridin-2-ylamine
    • PubChem19511
    • SJXWFNBZBXZDCL-UHFFFAOYSA-N
    • RW3584
    • KM3286
    • SB18617
    • FCH1184587
    • 5-bromanyl-6-fluoranyl-pyridin-2-amine
    • BC004451
    • AX8247665
    • AB0049904
    • V9432
    • 5-Bromo-6-fluoro-2-pyridinamine (ACI)
    • MFCD11848480
    • AKOS016011715
    • SY244810
    • AMY42506
    • EN300-194801
    • AS-50839
    • P11228
    • CS-0040534
    • J-517126
    • DTXSID70697426
    • 944401-65-4
    • A844953
    • SCHEMBL319387
    • 5-bromo-6-fluoro-pyridin-2-amine
    • DB-368570
    • MDL: MFCD11848480
    • 인치: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
    • InChIKey: SJXWFNBZBXZDCL-UHFFFAOYSA-N
    • 미소: BrC1=C(N=C(C=C1)N)F

계산된 속성

  • 정밀분자량: 189.95400
  • 동위원소 질량: 189.95419g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 101
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 38.9
  • 소수점 매개변수 계산 참조값(XlogP): 1.6

실험적 성질

  • 밀도: 1.813
  • 비등점: 245 ºC
  • 플래시 포인트: 102 ºC
  • PSA: 39.64000
  • LogP: 1.49550

5-Bromo-6-fluoropyridin-2-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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5-Bromo-6-fluoropyridin-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, rt
참조
Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening
Deng, Dexin; Yang, Yingxue; Zou, Yurong; Liu, Kongjun; Zhang, Chufeng; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518

합성 방법 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
참조
Heterocycles as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
참조
Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
참조
Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 30 min
참조
Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 0 °C
참조
Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 1 h, rt
참조
Heteroaromatic compounds as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 1 h, rt
참조
Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694
Johan, Sandell, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324

합성 방법 9

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, 25 °C
참조
Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
참조
Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, rt → 20 °C; 60 min, rt
참조
Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; overnight, rt
참조
Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 18 h, 20 °C
1.2 Reagents: Water ;  20 min, 20 °C
참조
Preparation method of 2-fluoro-3,6-dihydroxypyridine
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 2.5 h, 0 °C
참조
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, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 5 - 15 °C; 3 h, rt
참조
Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 3 h, rt
1.2 Solvents: Water ;  rt
참조
Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  30 min, 0 °C; 30 min, rt
참조
Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1)
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 25 °C
참조
Preparation of heteroaryl compounds and uses in Tau imaging
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  cooled; 3 d, rt
참조
Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them
, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, rt
1.2 Solvents: Water ;  rt
참조
Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases
, World Intellectual Property Organization, , ,

5-Bromo-6-fluoropyridin-2-amine Raw materials

5-Bromo-6-fluoropyridin-2-amine Preparation Products

5-Bromo-6-fluoropyridin-2-amine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
주문 번호:A844953
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):265.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
A844953
순결:99%
재다:100g
가격 ($):265.0
Email